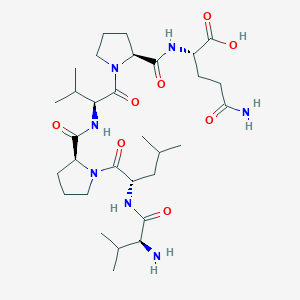
L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine is a peptide compound composed of six amino acids: valine, leucine, proline, valine, proline, and glutamine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino terminus is removed, usually with a reagent like TFA.
Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of reagents, often including TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of peptides like this compound can involve large-scale SPPS or recombinant DNA technology. In recombinant methods, the peptide is expressed in microorganisms like E. coli, which are genetically engineered to produce the desired peptide.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using water and enzymes like proteases.
Oxidation: Oxidative modifications can occur, particularly at the side chains of amino acids like proline and glutamine.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or pepsin.
Oxidation: Reagents like hydrogen peroxide or performic acid.
Substitution: Site-directed mutagenesis or chemical modification using reagents like N-methylmorpholine.
Major Products
Hydrolysis: Produces individual amino acids.
Oxidation: Produces oxidized forms of the peptide.
Substitution: Produces modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine has various applications in scientific research:
Chemistry: Studied for its structural properties and interactions with other molecules.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic uses, such as in drug development for diseases where peptide-based treatments are effective.
Industry: Used in the development of peptide-based materials and as a model compound in peptide synthesis research.
Mécanisme D'action
The mechanism of action of L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like enzyme activity, signal transduction, or cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another peptide with similar amino acid composition but different sequence.
L-Isoleucyl-L-prolyl-L-proline: A tripeptide with similar properties and biological activities.
Uniqueness
L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine is unique due to its specific sequence and the presence of both valine and proline residues, which can influence its structural conformation and biological activity.
Propriétés
Numéro CAS |
178913-65-0 |
|---|---|
Formule moléculaire |
C31H53N7O8 |
Poids moléculaire |
651.8 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H53N7O8/c1-16(2)15-20(35-28(42)24(33)17(3)4)29(43)37-13-7-10-22(37)27(41)36-25(18(5)6)30(44)38-14-8-9-21(38)26(40)34-19(31(45)46)11-12-23(32)39/h16-22,24-25H,7-15,33H2,1-6H3,(H2,32,39)(H,34,40)(H,35,42)(H,36,41)(H,45,46)/t19-,20-,21-,22-,24-,25-/m0/s1 |
Clé InChI |
KSIHMACFIAFKIG-BKWLFHPQSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



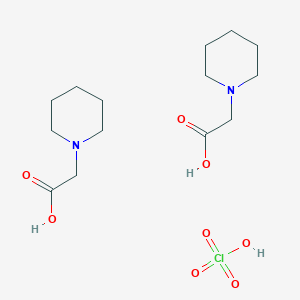


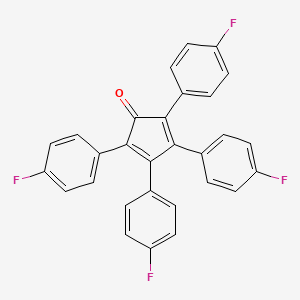
![1,5-Bis[(3-methylphenyl)methoxy]naphthalene](/img/structure/B12548509.png)
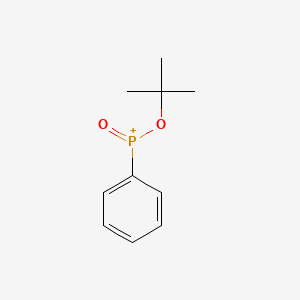
![5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane](/img/structure/B12548523.png)
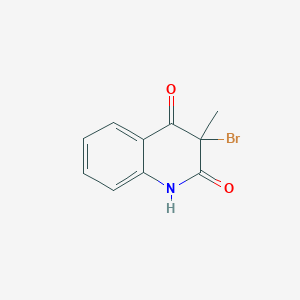
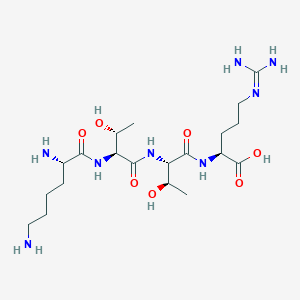
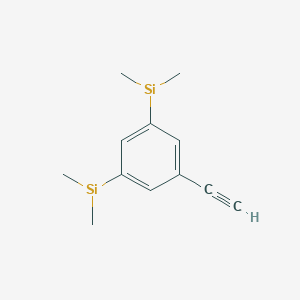
![Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-](/img/structure/B12548544.png)
![2-[(Trimethylsilyl)oxy]non-3-enenitrile](/img/structure/B12548548.png)

